Tert-butyl 4-(3-bromo-2-methylbenzyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-bromo-2-methylbenzyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a brominated benzyl group, and a piperazine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-bromo-2-methylbenzyl)piperazine-1-carboxylate typically involves the reaction of 3-bromo-2-methylbenzyl chloride with piperazine in the presence of a base, followed by the protection of the resulting amine with tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-bromo-2-methylbenzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out in solvents like tetrahydrofuran (THF), dichloromethane, or ethanol, and may require specific temperature and pressure conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted piperazine derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.
Scientific Research Applications
Tert-butyl 4-(3-bromo-2-methylbenzyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active compounds, including potential drug candidates.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-bromo-2-methylbenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The brominated benzyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-bromo-3-methylbenzyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(3-bromo-2-methylbenzyl)piperazine-1-carboxylate is unique due to the specific positioning of the bromine and methyl groups on the benzyl ring, which can influence its reactivity and biological activity. This structural uniqueness can lead to different pharmacological properties compared to similar compounds .
Properties
Molecular Formula |
C17H25BrN2O2 |
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Molecular Weight |
369.3 g/mol |
IUPAC Name |
tert-butyl 4-[(3-bromo-2-methylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-13-14(6-5-7-15(13)18)12-19-8-10-20(11-9-19)16(21)22-17(2,3)4/h5-7H,8-12H2,1-4H3 |
InChI Key |
QXNQSOSKENDSIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)CN2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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